Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is a piperidine derivative, characterized by the presence of an ethyl ester group, a formyl group attached to a phenyl ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate typically involves the reaction of 4-formylphenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-carboxyphenylpiperidine-4-carboxylate.
Reduction: 4-hydroxyphenylpiperidine-4-carboxylate.
Substitution: 4-nitrophenylpiperidine-4-carboxylate (in the case of nitration).
Scientific Research Applications
Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring may interact with receptor sites, modulating their function . These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-benzylpiperidine-4-carboxylate: Similar in structure but with a benzyl group instead of a formyl group.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a pyridine ring instead of a phenyl ring.
The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 1-(4-formylphenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-7-9-16(10-8-13)14-5-3-12(11-17)4-6-14/h3-6,11,13H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKTXIIGWGWGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594728 | |
Record name | Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85345-11-5 | |
Record name | Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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